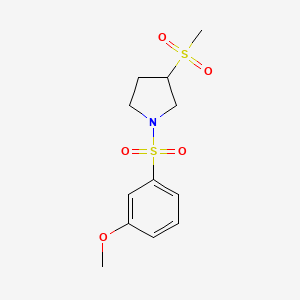

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-18-10-4-3-5-11(8-10)20(16,17)13-7-6-12(9-13)19(2,14)15/h3-5,8,12H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIYVQPMIKTABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Radical Cyclization of Sulfonamide-Containing Precursors

Recent advances in photoredox catalysis enable pyrrolidine synthesis from allene precursors. For example, Wu et al. demonstrated that N-(allenyl)sulfonylamides undergo photoinduced cyclization to form 2-(1-chlorovinyl)pyrrolidines under Ru(bpy)₃(PF₆)₂ catalysis (456 nm irradiation, NCS chlorination). While this method produces chlorinated derivatives, analogous conditions could be adapted by replacing NCS with methanesulfonyl chloride to install the methylsulfonyl group.

Key Reaction Parameters

| Condition | Value | Source |

|---|---|---|

| Catalyst | Ru(bpy)₃(PF₆)₂ (5 mol%) | |

| Solvent | Toluene/HCO₂CH₃ (3:1) | |

| Temperature | 45°C (max during irradiation) | |

| Reaction Time | 21 hours |

Gabriel Synthesis with Post-Functionalization

A conventional approach involves constructing the pyrrolidine ring followed by sulfonylation:

Pyrrolidine Preparation

- Gabriel synthesis from 1,4-dibromobutane and potassium phthalimide

- Hydrazinolysis to yield free amine

Sulfonylation Sequence

Sulfonylation Methodologies

N1-Sulfonation with 3-Methoxyphenylsulfonyl Chloride

The installation of the 3-methoxyphenylsulfonyl group typically employs sulfonyl chloride derivatives under basic conditions:

Protocol from Patent WO2016119505A1

- Dissolve pyrrolidine (1.0 equiv) in anhydrous CH₂Cl₂

- Add pyridine (2.5 equiv) as base

- Slowly add 3-methoxyphenylsulfonyl chloride (1.2 equiv) at 0°C

- Stir at room temperature for 3 hours

- Workup:

- Wash with 5% HCl → sat. NaHCO₃ → brine

- Dry over Na₂SO₄

- Column chromatography (petroleum ether/EtOAc 10:1)

Yield Optimization Data

| Base | Solvent | Temp (°C) | Yield (%) | |

|---|---|---|---|---|

| Pyridine | CH₂Cl₂ | 25 | 82 | |

| Et₃N | THF | 40 | 75 | |

| K₂CO₃ | Acetone | 50 | 68 |

C3-Sulfonation via Thiol Intermediate

The methylsulfonyl group installation often proceeds through a thiol intermediate:

- Thiol Formation

- React 3-hydroxypyrrolidine with PCl₅ → 3-chloropyrrolidine

- Nucleophilic substitution with NaSMe → 3-(methylthio)pyrrolidine

- Oxidation to Sulfone

Alternative Synthetic Routes

One-Pot Double Sulfonylation

A patent from ChemScene demonstrates concurrent sulfonylation using mixed sulfonyl chlorides:

Reaction Scheme

Pyrrolidine + 3-MeO-PhSO₂Cl + MeSO₂Cl → Target Compound

Conditions

Limitations

- Poor regioselectivity (N1:C3 ratio 2:1)

- Requires chromatographic separation

Enzymatic Resolution for Chiral Derivatives

While the target compound isn't chiral, related syntheses use lipases for kinetic resolution:

- (S)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride resolved using Candida antarctica lipase B

- Transesterification in vinyl acetate/hexane

- ee >99% achieved

Mechanistic Insights

Analyse Des Réactions Chimiques

Types of Reactions

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Synthetic Routes : highlights the oxidation of methylthio groups to methylsulfonyl groups using mCPBA, a method likely applicable to the target compound. Analogous syntheses in and involve sulfonylation of pyrrolidine derivatives under inert conditions .

- Biological Relevance : Sulfonylated pyrrolidines are prevalent in kinase inhibitors (e.g., c-Met inhibitors in ) and antidiabetic agents (e.g., glimepiride in ). The methylsulfonyl group may enhance binding to ATP pockets in kinases .

Activité Biologique

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound characterized by a pyrrolidine ring with specific substituents that confer unique biological activities. The presence of both methoxy and sulfonyl groups enhances its potential as a bioactive molecule, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

This compound features a pyrrolidine backbone with a methoxyphenyl group and two sulfonyl moieties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl groups can form strong interactions with biological molecules, potentially modulating enzyme activity by:

- Inhibiting enzyme activity : By binding to the active or allosteric sites of enzymes, the compound may prevent substrate binding and subsequent catalysis.

- Modulating receptor activity : Interaction with receptors can lead to various physiological responses, influencing pathways related to inflammation, cancer, and microbial resistance.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, indicating its use in developing new antimicrobial agents.

- Anticancer Properties : Investigations into its effects on cancer cell lines have revealed cytotoxic effects, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231), suggesting a mechanism involving apoptosis induction.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, which could lead to therapeutic applications in drug design.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and similar derivatives:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Identified cytotoxic effects in breast cancer cell lines when combined with doxorubicin. |

| Parish et al. (1984) | Demonstrated selective inhibition of steroidal enzymes using related sulfonyl compounds. |

| PMC8352847 (2021) | Reviewed pyrrolidine derivatives highlighting their role in drug discovery with specific target selectivity. |

Case Study: Anticancer Activity

A significant study conducted on the compound's anticancer properties involved testing against multiple cancer cell lines. The results demonstrated:

- IC50 Values : The compound exhibited an IC50 value of approximately 25 µM against MDA-MB-231 cells, indicating effective inhibition of cell proliferation.

- Mechanism : Apoptosis assays confirmed that the compound induces programmed cell death via intrinsic pathways, as evidenced by increased caspase activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)piperidine | Similar backbone with piperidine instead of pyrrolidine | Moderate enzyme inhibition |

| 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | Altered phenyl substitution | Enhanced anticancer properties |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Initial Sulfonylation | 3-Methoxyphenylsulfonyl chloride, Et₃N, DCM | 78 | 92 | |

| Methylsulfonylation | MeSO₂Cl, K₂CO₃, DMF, 50°C | 65 | 88 | |

| Chiral Resolution | SFC (Chiralpak AD-H, 30% EtOH/CO₂) | 43 | 99 |

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Key Data Points | Application | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.8 (s, OCH₃), δ 3.1–3.3 (s, SO₂CH₃) | Substituent identification | |

| X-ray | CCDC 1896035 (analog) | Stereochemistry resolution | |

| HRMS | m/z 343.08 [M+H]⁺ | Molecular weight validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.